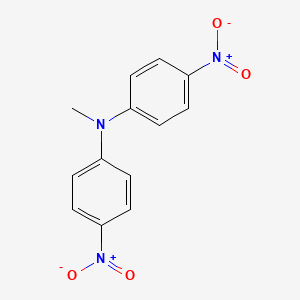
N-methyl-4-nitro-N-(4-nitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-nitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C13H12N2O4. It is commonly used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline additives. This compound is also utilized as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-4-nitro-N-(4-nitrophenyl)aniline can be synthesized through the methylation of aromatic amines. One common method involves the reaction of 4-nitroaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-N-(4-nitrophenyl)aniline undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N-methyl-4-amino-N-(4-aminophenyl)aniline.
Substitution: Depending on the nucleophile used, products can include N-methyl-4-nitro-N-(4-substituted phenyl)aniline derivatives
Scientific Research Applications
N-methyl-4-nitro-N-(4-nitrophenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and antioxidants.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reduction products.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of gasoline additives and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and methyl groups. The compound can undergo reduction to form amino derivatives, which can further interact with biological molecules. In the context of its use as a stabilizer in energetic materials, it enhances the thermal stability of nitrocellulose by inhibiting autocatalytic decomposition processes .
Comparison with Similar Compounds
Similar Compounds
- 4-nitroaniline
- N-methyl-4-nitroaniline
- N-methyl-4-nitrophenylamine
Uniqueness
N-methyl-4-nitro-N-(4-nitrophenyl)aniline is unique due to its dual nitro groups and methyl substitution, which confer specific chemical reactivity and stability properties. This makes it particularly valuable in applications requiring high thermal stability and specific
Properties
IUPAC Name |
N-methyl-4-nitro-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-14(10-2-6-12(7-3-10)15(17)18)11-4-8-13(9-5-11)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSMQIUUUPQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













